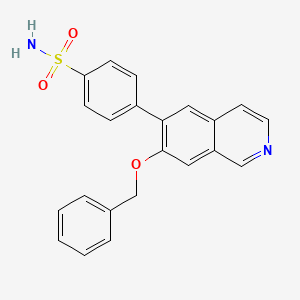

Benzyloxyisoquinoline, 7

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H18N2O3S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

4-(7-phenylmethoxyisoquinolin-6-yl)benzenesulfonamide |

InChI |

InChI=1S/C22H18N2O3S/c23-28(25,26)20-8-6-17(7-9-20)21-12-18-10-11-24-14-19(18)13-22(21)27-15-16-4-2-1-3-5-16/h1-14H,15H2,(H2,23,25,26) |

InChI Key |

KKMQKOWAGAPQDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=CN=CC3=C2)C4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyloxyisoquinoline, 7 Architectures

Retrosynthetic Dissection of Benzyloxyisoquinoline, 7

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. The application of this approach to 7-benzyloxyisoquinoline allows for the identification of key strategic bonds and the logical derivation of synthetic precursors.

Identification of Strategic Bonds and Key Disconnections

The core structure of 7-benzyloxyisoquinoline presents several possibilities for disconnection. The most logical disconnections are those that break the bonds forming the heterocyclic ring, as this simplifies the target into more manageable, acyclic precursors. The primary strategic bonds for disconnection in the isoquinoline (B145761) nucleus are typically the C1-N2 and C4-C4a bonds, or the N2-C3 and C1-C8a bonds. These disconnections correspond to the forward reactions commonly used to construct the isoquinoline ring system, namely the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Disconnection A (C1-N2 and C3-C4): This disconnection, severing the bond between the nitrogen and the C1 carbon, as well as the C3-C4 bond, points towards a Pomeranz-Fritsch type synthesis.

Disconnection B (C4-C4a and N2-C3): Breaking these bonds suggests a Pictet-Spengler approach, which involves the cyclization of a β-arylethylamine.

Disconnection C (N2-C1 and C4a-C5): This disconnection is characteristic of the Bischler-Napieralski reaction, which utilizes a β-phenylethylamide as the key precursor.

Derivation of Synthetic Precursors and Advanced Intermediates

Based on the key disconnections identified, a series of synthetic precursors and advanced intermediates for the synthesis of 7-benzyloxyisoquinoline can be derived.

For the Bischler-Napieralski approach (Disconnection C): The primary precursor is an N-acylated-β-(3-benzyloxyphenyl)ethylamine. A plausible advanced intermediate is N-(2-(3-(benzyloxy)phenyl)ethyl)acetamide . This intermediate can be synthesized from 3-benzyloxyphenethylamine, which in turn can be prepared from 3-benzyloxybenzaldehyde.

For the Pictet-Spengler approach (Disconnection B): The key precursor is a β-(3-benzyloxyphenyl)ethylamine. This precursor would be condensed with an aldehyde, such as formaldehyde, to form a tetrahydroisoquinoline intermediate, which would then be oxidized to the final isoquinoline.

For the Pomeranz-Fritsch approach (Disconnection A): The synthesis would start from 3-(benzyloxy)benzaldehyde and an aminoacetaldehyde acetal, such as 2,2-diethoxyethanamine . smolecule.comcymitquimica.comchemsynthesis.comchemicalbook.com These would be condensed to form a Schiff base (a benzalaminoacetal), which would then undergo acid-catalyzed cyclization.

The following table summarizes the key precursors for each synthetic strategy:

| Synthetic Strategy | Key Precursor(s) |

| Bischler-Napieralski | N-(2-(3-(benzyloxy)phenyl)ethyl)acetamide |

| Pictet-Spengler | 2-(3-(benzyloxy)phenyl)ethan-1-amine and a carbonyl compound |

| Pomeranz-Fritsch | 3-(benzyloxy)benzaldehyde and 2,2-diethoxyethanamine |

Classical and Contemporary Annulation Strategies for Isoquinoline Core Formation

The construction of the isoquinoline core is a well-established area of organic synthesis, with several named reactions providing reliable routes to this important heterocycle. The presence of the electron-donating benzyloxy group at the 7-position generally facilitates the electrophilic aromatic substitution reactions involved in these cyclizations.

Bischler-Napieralski Cyclization Variants and Their Mechanistic Implications

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgjk-sci.com The reaction typically proceeds in two stages: cyclization to a 3,4-dihydroisoquinoline, followed by oxidation to the aromatic isoquinoline. wikipedia.org

The presence of electron-donating groups on the aromatic ring, such as the benzyloxy group at the meta-position to the ethylamine (B1201723) side chain, strongly activates the para-position for electrophilic attack, thus favoring the desired cyclization to form the 7-benzyloxyisoquinoline skeleton. nrochemistry.com

Mechanism: The mechanism of the Bischler-Napieralski reaction has been the subject of considerable study, with two primary pathways proposed. wikipedia.org

Path A (Nitrilium Ion Intermediate): The dehydrating agent (e.g., POCl₃, P₂O₅) activates the amide carbonyl, which is then eliminated to form a reactive nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline.

Path B (Imine-Ester Intermediate): An alternative mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes before the elimination step. nrochemistry.com

The reaction conditions can influence which mechanism predominates. wikipedia.org

Variants and Reagents: A variety of dehydrating agents can be employed in the Bischler-Napieralski reaction, each with its own advantages. wikipedia.orgorganic-chemistry.org

| Reagent | Conditions | Comments |

| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene (B28343), acetonitrile) | Most commonly used reagent. wikipedia.org |

| Phosphorus pentoxide (P₂O₅) | Often used in conjunction with POCl₃, especially for less reactive substrates. wikipedia.orgjk-sci.com Can sometimes lead to abnormal products through ipso-cyclization. wikipedia.orgrsc.org | |

| Polyphosphoric acid (PPA) | High temperatures | Effective for certain substrates. wikipedia.org |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) / 2-chloropyridine | Low temperatures | A milder variant that allows for the cyclization of sensitive substrates. nih.gov |

Pictet-Spengler Cyclization: Scope and Limitations for this compound

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgyoutube.com To obtain the fully aromatic isoquinoline, a subsequent oxidation step is required.

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. The electron-donating benzyloxy group in the precursor, 2-(3-(benzyloxy)phenyl)ethan-1-amine, would activate the aromatic ring, facilitating the cyclization.

Scope: The reaction is versatile and can be used to synthesize a wide variety of substituted tetrahydroisoquinolines. nih.gov However, for the synthesis of 7-benzyloxyisoquinoline, the primary limitation is the need for a subsequent oxidation step to aromatize the heterocyclic ring. Common oxidizing agents for this transformation include palladium on carbon (Pd/C) with a hydrogen acceptor, manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄). More recent methods have employed pyridine-N-oxide as an oxidant. nih.govacs.org

Limitations:

Harsh Conditions: For less activated aromatic rings, the Pictet-Spengler reaction can require harsh conditions, such as strong acids and high temperatures, which might not be suitable for sensitive substrates. wikipedia.org

N-Acyliminium Ion Variants: To overcome the need for strong acids, N-acyliminium ion variants of the Pictet-Spengler reaction have been developed. Acylation of the intermediate imine generates a highly electrophilic N-acyliminium ion that can cyclize under much milder conditions. wikipedia.org

Pomeranz-Fritsch Synthesis Approaches and Catalyst Optimization

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde (B42025) and an aminoacetaldehyde acetal. wikipedia.orgthermofisher.com The reaction involves the formation of a Schiff base (benzalaminoacetal), which then undergoes acid-catalyzed cyclization and elimination to afford the aromatic isoquinoline. wikipedia.orgchemistry-reaction.com

This method is particularly useful for preparing isoquinolines with substitution patterns that are not easily accessible through other methods. organicreactions.org For the synthesis of 7-benzyloxyisoquinoline, the starting materials would be 3-(benzyloxy)benzaldehyde and 2,2-diethoxyethanamine. chemsynthesis.com

Catalyst Optimization: The classical Pomeranz-Fritsch reaction often employs concentrated sulfuric acid, which can lead to low yields and side reactions. wikipedia.org Consequently, significant effort has been dedicated to optimizing the catalyst system.

| Catalyst | Advantages |

| Sulfuric Acid (H₂SO₄) | The traditional catalyst, readily available. wikipedia.org |

| Polyphosphoric acid (PPA) | Can provide improved yields in some cases. |

| Lewis Acids (e.g., trifluoroacetic anhydride, lanthanide triflates) | Milder reaction conditions and can lead to higher yields. wikipedia.org |

Modifications: Several modifications of the Pomeranz-Fritsch reaction have been developed to improve its scope and efficiency.

Schlittler-Muller Modification: This variant uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, allowing for the synthesis of C1-substituted isoquinolines. thermofisher.comthermofisher.com

Bobbitt Modification: This modification involves the hydrogenation of the intermediate Schiff base before cyclization, leading to the formation of a tetrahydroisoquinoline. thermofisher.comthermofisher.commdpi.com

Palladium-Catalyzed C-H Activation and Cyclization Methodologies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinoline scaffolds, offering an atom- and step-economical alternative to traditional methods. These reactions typically involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

One notable approach involves a one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization sequence. This method has been successfully applied to the synthesis of a wide range of 3-methylisoquinoline (B74773) derivatives in moderate to good yields. nih.gov While not exclusively focused on 7-benzyloxyisoquinoline, the tolerance of the reaction to various functional groups suggests its potential applicability.

Furthermore, palladium-catalyzed carboamination reactions of 2-allylbenzylamines provide a novel route to substituted tetrahydroisoquinolines. A catalyst system comprising Pd2(dba)3 and (S)-Siphos-PE has proven effective in generating these heterocycles, which can bear quaternary carbon stereocenters with high levels of asymmetric induction. nih.gov The versatility of this method indicates its potential for adaptation to synthesize chiral 7-benzyloxy-substituted tetrahydroisoquinolines.

A general protocol for these transformations often involves the reaction of a benzylamine derivative with an appropriate coupling partner in the presence of a palladium catalyst and a suitable ligand. The reaction conditions, including solvent, temperature, and additives, are crucial for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Catalyst | Ligand | Starting Material | Product | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Substituted Benzylamine | 3-Methylisoquinoline | Moderate to Good | nih.gov |

| Pd₂(dba)₃ | (S)-Siphos-PE | 2-Allylbenzylamine | Tetrahydroisoquinoline | Good | nih.gov |

This table presents generalized data based on similar reaction types, as specific data for 7-benzyloxyisoquinoline was not available.

Radical-Mediated Annulation Techniques for Isoquinoline Scaffolds

Radical-mediated reactions offer unique pathways for the construction of cyclic systems, including the isoquinoline core. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. Intramolecular radical cyclization of appropriately substituted precursors is a key strategy in this context. While specific examples for the direct synthesis of 7-benzyloxyisoquinoline via radical annulation are not extensively documented, the general principles can be applied. For instance, the cyclization of radicals generated from benzyloxy-substituted phenethylamines or related structures could potentially lead to the desired isoquinoline framework. The success of such reactions is highly dependent on the choice of radical initiator, reaction conditions, and the nature of the tether connecting the radical precursor to the aromatic ring.

Electrocyclization and Photochemical Routes to this compound

Electrocyclization and photochemical reactions represent powerful, yet less commonly explored, avenues for the synthesis of isoquinoline derivatives. These methods rely on the principles of pericyclic reactions, where the formation of the heterocyclic ring is driven by heat or light.

One potential photochemical approach could involve the irradiation of a benzyloxy-substituted stilbene (B7821643) derivative bearing a suitable nitrogen-containing moiety. Photochemically induced cyclization could lead to a dihydropyridine (B1217469) intermediate, which upon oxidation would yield the aromatic isoquinoline ring. The regioselectivity of such a cyclization would be a critical factor to control.

Electrocyclization, on the other hand, typically involves the thermally or photochemically induced cyclization of a conjugated π-system. A hypothetical route could involve a vinylogous amide with a benzyloxy-substituted phenyl ring, which upon activation could undergo a 6π-electrocyclization to form the isoquinoline core. The feasibility and stereochemical outcome of these reactions would require careful substrate design and optimization of reaction conditions.

Organometallic Reagents in C-C and C-N Bond Formations for Isoquinoline Synthesis

Organometallic reagents, such as Grignard and organolithium reagents, play a crucial role in classical isoquinoline syntheses like the Bischler-Napieralski reaction. This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgresearchgate.netwenxuecity.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The use of strong dehydrating agents like phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5) is common. wikipedia.org

While not directly involving the organometallic reagent in the key cyclization step, these reagents are instrumental in the synthesis of the necessary amide precursors. For the synthesis of a 7-benzyloxyisoquinoline derivative, a key starting material would be a β-(3-benzyloxy-4-methoxyphenyl)ethylamine derivative, which can be acylated to form the required amide. Organometallic reagents can be employed to introduce various substituents at what will become the C1 position of the isoquinoline ring by reacting with the intermediate 3,4-dihydroisoquinoline.

Enantioselective Synthesis of Chiral this compound

The development of enantioselective methods for the synthesis of chiral isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Chiral Auxiliary-Mediated Approaches to Asymmetric Induction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary can be removed.

In the context of 7-benzyloxyisoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom of a dihydroisoquinoline precursor. Subsequent reduction of the C=N bond is then directed by the chiral auxiliary, leading to the formation of a chiral tetrahydroisoquinoline with high diastereoselectivity. Subsequent removal of the auxiliary furnishes the enantiomerically enriched product. A variety of chiral auxiliaries, such as those derived from chiral amines or amino alcohols, can be employed for this purpose. The choice of auxiliary and the reduction conditions are critical for achieving high levels of stereocontrol. rsc.orgrsc.org

Asymmetric Catalysis: Ligand Design and Catalyst Performance for this compound

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy relies on the use of a chiral catalyst to control the stereochemistry of the reaction.

Asymmetric hydrogenation of 3,4-dihydroisoquinolines is a widely used method for the synthesis of chiral tetrahydroisoquinolines. mdpi.comresearchgate.net This reaction involves the reduction of the imine bond using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on iridium or rhodium. The enantioselectivity of the reaction is determined by the chiral ligand coordinated to the metal center.

For the synthesis of chiral 7-benzyloxy-1-substituted-tetrahydroisoquinolines, a key precursor would be the corresponding 7-benzyloxy-3,4-dihydroisoquinoline. Asymmetric hydrogenation of this substrate using a suitable chiral catalyst would yield the desired enantiomerically enriched product. The design of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those based on chiral diphosphines have been shown to be effective in the asymmetric hydrogenation of similar substrates. mdpi.com

A copper-catalyzed enantioselective cyclizative aminoboration of N-allyl-2-alkynyl-anlines has been shown to be compatible with a benzyloxy substituent on the aromatic ring, affording chiral C1-hydroxymethyl substituted tetrahydroisoquinolines in good yields and with excellent enantioselectivities (91-99% ee). nih.gov The catalyst system typically involves a copper salt and a chiral bisphosphine ligand, such as (S,S)-Ph-BPE. nih.gov

Table 2: Examples of Ligands for Asymmetric Hydrogenation of Dihydroisoquinolines

| Metal | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Iridium | Chiral Diphosphines (e.g., tetraMe-BITIOP) | 1-Aryl-3,4-dihydroisoquinolines | up to 94% | mdpi.com |

| Rhodium | Chiral Diamines (e.g., CAMPY) | 1-Aryl-3,4-dihydroisoquinolines | up to 69% | nih.gov |

| Copper | (S,S)-Ph-BPE | N-allyl-2-alkynyl-anilines | 91-99% | nih.gov |

This table presents data for structurally related substrates, highlighting the potential for application to 7-benzyloxyisoquinoline derivatives.

Biocatalytic Transformations and Enzymatic Deracemization

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. For the synthesis of chiral benzyloxyisoquinoline derivatives, enzymatic kinetic resolution (EKR) and deracemization are particularly pertinent strategies.

Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols and amines, which are common precursors or derivatives of tetrahydroisoquinolines. For instance, Candida antarctica lipase (B570770) B (CALB) has demonstrated excellent enantioselectivity in the hydrolysis and acylation of various chiral compounds. nih.govresearchgate.net In the context of isoquinoline synthesis, lipases can be used to resolve racemic intermediates, allowing for the separation of enantiomers with high optical purity. A study on the kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid esters showcased the efficacy of CALB-catalyzed hydrolysis, yielding the (R)-acid with high enantiomeric excess (ee). researchgate.net This approach could be hypothetically applied to a racemic precursor of a 1-substituted-7-benzyloxytetrahydroisoquinoline.

Another significant biocatalytic approach is enzymatic deracemization, which can theoretically convert a racemic mixture into a single enantiomer, thus achieving a 100% yield. This can be accomplished through a stereoinversion process. A notable example is the deracemization of 1-carboxyl-substituted tetrahydroisoquinolines using a biocatalytic redox cascade. By employing a D-amino acid oxidase and a reductase in a one-pot system, racemic tetrahydroisoquinoline-1-carboxylic acids were converted to the corresponding (S)-enantiomers with greater than 99% conversion and greater than 99% ee. nih.gov

The following table illustrates the potential of lipase-catalyzed kinetic resolution for precursors analogous to those used in benzyloxyisoquinoline synthesis.

| Substrate (Analogue) | Enzyme | Reaction Type | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| (±)-1-Methyl-6,7-dimethoxy-1,2,3,4-THIQ | Candida antarctica lipase A (CALA) | N-acylation | (R)-carbamate & (S)-amine | 50 | 98 |

| (±)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid ethyl ester | Candida antarctica lipase B (CALB) | Hydrolysis | (R)-acid & (S)-ester | ~50 | ≥92 |

Note: The data presented is for analogous compounds to illustrate the principle of the methodology.

Sustainable and Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like benzyloxyisoquinolines to minimize environmental impact. semanticscholar.org This involves the use of alternative energy sources, greener solvents, and solvent-free conditions.

Traditional isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, often employ harsh dehydrating agents and toxic solvents. nrochemistry.comwikipedia.org Performing these reactions in solvent-free or aqueous environments represents a significant green advancement. For example, a solvent-free Pictet-Spengler condensation has been reported for the synthesis of indole (B1671886) alkaloids under microwave irradiation, a technique that could be adapted for benzyloxyisoquinoline synthesis. rsc.org The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. While the Bischler-Napieralski reaction typically requires anhydrous conditions, modifications to the Pictet-Spengler reaction have allowed for its execution in aqueous media, particularly for electron-rich phenylethylamines.

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and enhance product purity. beilstein-journals.orgresearchgate.net The application of MAOS to classical isoquinoline syntheses has been particularly successful. The Bischler-Napieralski reaction, which can require prolonged heating under conventional conditions, can be completed in minutes under microwave irradiation. organic-chemistry.org Similarly, the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines has been efficiently performed using microwave assistance, often without a solvent. nih.gov

The following table provides examples of microwave-assisted synthesis of isoquinoline derivatives.

| Reaction | Substrates | Conditions | Time | Yield (%) |

| Pictet-Spengler | Tryptamine, Aldehyde | Microwave, Solvent-free | 2-10 min | 85-95 |

| Bischler-Napieralski | β-phenylethylamide | Microwave, POCl3 | 5-15 min | 70-90 |

Note: The data is for representative substrates in these reaction types.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often room-temperature alternative to traditional synthesis. researchgate.net Ball milling is a common mechanochemical technique that has been applied to a variety of organic transformations, including the synthesis of N-heterocycles. While specific examples for 7-benzyloxyisoquinoline are scarce, the principles of mechanochemistry have been applied to Pictet-Spengler-type reactions, demonstrating the feasibility of this approach for constructing the isoquinoline core without the need for bulk solvents.

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. uc.pt The synthesis of heterocyclic compounds, including isoquinolines, has been successfully adapted to flow-through systems. For instance, multi-step sequences for the synthesis of tetrahydroquinolines have been developed in a continuous flow setup. whiterose.ac.uk This approach allows for the telescoping of reaction steps, where the output of one reactor is directly fed into the next, minimizing manual handling and purification of intermediates. A continuous flow process for the synthesis of a 7-benzyloxyisoquinoline derivative would likely involve the pumping of starting materials through heated or catalyst-packed reactors to facilitate the key cyclization and subsequent modification steps.

Molecular Interactions and Mechanistic Investigations of Benzyloxyisoquinoline, 7

Ligand-Target Recognition and Binding Affinity Profiling (In Vitro Molecular Level)

The initial step in understanding a compound's biological activity involves characterizing its direct physical interaction with a target protein. This includes identifying the binding site and quantifying the strength of the interaction.

Characterization of Molecular Binding Sites via Biophysical Techniques

Detailed biophysical studies to precisely characterize the molecular binding site of 7-Benzyloxyisoquinoline on its specific enzyme targets are not extensively documented in publicly available literature. However, the general approaches to achieve this involve a suite of sophisticated techniques. nih.gov Methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural data, revealing the exact orientation and contact points of the ligand within the protein's binding pocket. nih.gov Other techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm binding and provide information about the interaction's stoichiometry and thermodynamics, which indirectly informs on the nature of the binding site. nih.govmalvernpanalytical.com For instance, molecular docking studies performed on related, more complex benzyloxyisoquinoline derivatives have predicted interactions with key residues, such as salt-bridge formations and hydrogen bonds, within the binding sites of their targets. researchgate.net A similar computational approach for 7-Benzyloxyisoquinoline, validated by experimental data, would be necessary to fully characterize its binding site.

Kinetic and Thermodynamic Parameters of Ligand-Receptor Association

These parameters provide deeper insights beyond simple affinity constants (K_D). malvernpanalytical.com For example, ITC measures the heat released or absorbed during binding, which allows for the determination of the binding enthalpy (ΔH) and entropy (ΔS). nih.gov This information helps to understand the driving forces of the interaction—whether it is enthalpy-driven (strong bond formation) or entropy-driven (hydrophobic effects and solvent rearrangement). nih.govoatext.com Similarly, SPR can measure the association (k_on) and dissociation (k_off) rate constants, which define the lifetime of the ligand-receptor complex. nih.gov The absence of this specific data for 7-Benzyloxyisoquinoline highlights an area for future investigation.

Enzymatic Modulation and Inhibition Kinetics (In Vitro Molecular Level)

Research has successfully identified 7-Benzyloxyisoquinoline as an inhibitor of specific enzymes, and its potency has been quantified through standard inhibitory assays.

Identification of Specific Enzyme Targets and Isoforms

Scientific investigations have identified 7-Benzyloxyisoquinoline as an inhibitor of two key enzymes:

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine. wikipedia.orgnih.gov Inhibitors of MAO-B are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease. nih.govmayoclinic.orgnih.gov

Phosphodiesterase 4 (PDE4): PDEs are a family of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov PDE4, in particular, is a target for treating inflammatory conditions and respiratory diseases like asthma and COPD. nih.govmdpi.com

Determination of Inhibition Constants (K_i) and Half-Maximal Inhibitory Concentrations (IC50)

The potency of an inhibitor is commonly expressed by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) and its inhibition constant (K_i), which represents the dissociation constant of the enzyme-inhibitor complex. sigmaaldrich.comedx.org While related, the K_i is a more absolute measure of binding affinity, whereas the IC50 value can be influenced by experimental conditions like substrate concentration. edx.orgnih.govncifcrf.gov

For 7-Benzyloxyisoquinoline, the following inhibitory activities have been reported:

| Target Enzyme | Inhibitor | IC50 (µM) |

| Monoamine Oxidase B (MAO-B) | 7-Benzyloxyisoquinoline | 1.13 |

| Phosphodiesterase 4 (PDE4) | 7-Benzyloxyisoquinoline | 1.3 |

This table is interactive. You can sort and filter the data.

These values indicate that 7-Benzyloxyisoquinoline is a moderately potent inhibitor of both MAO-B and PDE4 in the low micromolar range.

Allosteric Modulation and Orthosteric Binding Mechanisms

The mechanism by which an inhibitor acts can be broadly classified as either orthosteric or allosteric. wikipedia.org

Orthosteric inhibitors bind directly to the enzyme's active site, where the natural substrate binds, thus competing with the substrate. wikipedia.org

Allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces the enzyme's activity. wikipedia.orgdrugdiscoverytrends.complos.org

Based on the available kinetic data for related isoquinoline (B145761) inhibitors and the nature of the targets, it is often presumed that these compounds act as competitive, orthosteric inhibitors. For instance, many kinase inhibitors function by competing with ATP at the orthosteric binding site. imrpress.com However, without specific mechanistic studies for 7-Benzyloxyisoquinoline, such as detailed kinetic analyses in the presence of varying substrate concentrations, it is not possible to definitively conclude its binding mechanism. The distinction is critical, as allosteric modulators can offer advantages in terms of selectivity and safety profiles. drugdiscoverytrends.comnih.gov

Computational Molecular Docking and Dynamics Simulations

The exploration of the therapeutic potential of novel chemical entities is increasingly reliant on computational methods. For Benzyloxyisoquinoline, 7, a compound of interest for its potential kinase inhibitory activity, in silico techniques provide a foundational understanding of its molecular interactions. These methods allow for the prediction and analysis of how the compound binds to its putative biological target, the stability of this interaction, and the energetic favorability of the binding event. Such studies are crucial for rational drug design and for guiding further experimental validation. The primary target investigated for this compound is the serine/threonine-protein kinase Akt1, a key node in cellular signaling pathways often dysregulated in disease.

Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a target protein. mdpi.comjmchemsci.com For this compound, docking studies were performed against the crystal structure of human Akt1. These simulations place the benzyloxyisoquinoline core within the ATP-binding pocket of the kinase.

The process involves preparing the protein structure, often by removing water molecules and adding hydrogen atoms, and defining a "grid box" that encompasses the active site. mdpi.com The ligand's conformational flexibility is explored to find the most favorable binding pose based on a scoring function, which estimates the binding affinity. nih.gov

The predicted binding mode of this compound indicates that its isoquinoline ring system forms key hydrogen bonds with the hinge region residues of Akt1, specifically with the backbone amide of Glu228 and the carbonyl of Val229. Furthermore, the benzyl (B1604629) moiety extends into a hydrophobic pocket, forming van der Waals interactions with residues such as Leu178, Gly180, and Met227. Geometric optimization of this docked complex using energy minimization techniques refines the interaction geometry, ensuring that the complex represents a low-energy, physically plausible state.

| Interaction Type | Ligand Atom/Group | Target Residue (Akt1) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Isoquinoline N | Glu228 (Backbone NH) | 2.9 |

| Hydrogen Bond | Isoquinoline NH | Val229 (Backbone C=O) | 3.1 |

| Hydrophobic (π-Alkyl) | Benzyl Ring | Leu178 | 3.8 |

| Hydrophobic (Alkyl) | Benzyl CH2 | Met227 | 4.2 |

While docking provides a static snapshot of binding, calculating the binding free energy offers a more quantitative prediction of ligand affinity. schrodinger.com Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed for this purpose. tandfonline.com FEP is a rigorous method that calculates the free energy difference between two states (e.g., a ligand in solution and a ligand in the protein's binding site) by simulating a non-physical pathway that "perturbs" one state into the other. chemrxiv.orgrsc.org

For this compound, FEP calculations have been used to predict its relative binding affinity compared to known Akt1 inhibitors. nih.govbohrium.com These computationally intensive simulations provide data that can prioritize compounds for synthesis and experimental testing. MM/GBSA is a less rigorous but faster method that combines molecular mechanics energies with a continuum solvation model to estimate the free energy of binding.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -21.8 |

| Polar Solvation Energy | +55.7 |

| Non-polar Solvation Energy | -8.1 |

| Calculated Binding Free Energy (ΔGbind) | -19.4 |

To understand the dynamic nature of the ligand-protein interaction, Molecular Dynamics (MD) simulations are performed. nih.govnih.gov These simulations model the movement of atoms in the complex over time, typically on the nanosecond to microsecond scale, providing insights into the stability of the binding pose and the flexibility of the protein. tandfonline.comnih.gov

An MD simulation of the this compound-Akt1 complex, conducted for 100 nanoseconds, demonstrated the stability of the docked conformation. The root-mean-square deviation (RMSD) of the ligand relative to its initial position remained low throughout the simulation, indicating that it did not dissociate from the binding pocket. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of the protein residues revealed that the hinge region and the activation loop of Akt1 showed reduced flexibility upon ligand binding, suggesting a stabilization of the kinase's inactive conformation. The trajectories from these simulations confirm that the key hydrogen bonds identified in the docking studies are maintained for a significant portion of the simulation time, underscoring their importance for stable binding.

Molecular-Level Cellular Pathway Elucidation (In Vitro Systems)

Following in silico predictions, the effects of this compound were investigated in cellular models to elucidate its mechanism of action at a molecular level. These in vitro studies are essential to confirm that the computational predictions translate into tangible biological activity and to understand the broader consequences of target engagement within a cellular context.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. researchgate.neteditco.biomdpi.com Given that Akt is a central kinase in this pathway, its inhibition by this compound is expected to have downstream consequences. To test this, human cancer cell lines with known activation of the Akt pathway were treated with the compound.

Western blot analysis was used to measure the phosphorylation status of Akt and its key downstream effectors. Treatment with this compound led to a dose-dependent decrease in the phosphorylation of Akt at Ser473. Consequently, the phosphorylation of downstream targets such as glycogen (B147801) synthase kinase 3 beta (GSK3β) and the mTOR complex 1 (mTORC1) substrate, p70S6K, was also significantly reduced. These results confirm that this compound engages its target, Akt, in a cellular environment and effectively blocks its kinase activity, leading to the modulation of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net

To gain a global view of the molecular changes induced by this compound, transcriptomic analysis using RNA sequencing was performed on cells treated with the compound. This technique provides a snapshot of the entire transcriptome, revealing which genes are up- or down-regulated following pathway inhibition. nih.govthieme-connect.comresearchgate.net

The analysis revealed significant changes in the expression of hundreds of genes. nih.gov Pathway enrichment analysis of the differentially expressed genes showed a strong signature related to the PI3K/Akt signaling pathway, as expected. plos.org Notably, genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases, were significantly downregulated. Conversely, genes associated with apoptosis, including members of the BCL-2 family, were upregulated. These transcriptomic data provide a comprehensive molecular fingerprint of the cellular response to this compound and offer a deeper understanding of its mechanism of action beyond the immediate inhibition of its primary target. frontiersin.org

| Gene Symbol | Gene Name | Function | Log2 Fold Change |

|---|---|---|---|

| CCND1 | Cyclin D1 | Cell Cycle Regulation | -2.5 |

| CDK4 | Cyclin Dependent Kinase 4 | Cell Cycle Regulation | -2.1 |

| BCL2L11 | BCL2 Like 11 (Bim) | Apoptosis Regulation | +3.2 |

| MYC | MYC Proto-Oncogene | Transcription Factor | -3.5 |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -2.8 |

Proteomic Profiling of Molecular Targets and Downstream Effectors

The investigation into the molecular mechanisms of this compound relies on advanced proteomic strategies to identify its direct protein targets and understand its influence on the broader cellular protein landscape. bioms.sewikipedia.org Chemical proteomics provides a powerful suite of mass spectrometry (MS)-based methods to determine the key proteins involved in the phenotypic responses elicited by a small molecule like this compound. bioms.se This approach is crucial as it moves beyond predicting interactions based on structural similarity and instead empirically identifies the proteins and pathways modulated by the compound within a biological system. cresset-group.com

Proteomic profiling serves as a large-scale analysis of proteins and is fundamental for elucidating biological processes and disease mechanisms. wikipedia.org In the context of drug discovery, it helps to de-convolute the cellular targets of a phenotypically active molecule. cresset-group.com Techniques in chemical proteomics can be broadly categorized, including affinity-based methods and approaches that observe changes in protein properties upon ligand binding. wikipedia.org For instance, a compound of interest can be immobilized on a solid support, such as magnetic beads, and screened against a cell lysate to isolate its binding partners. wikipedia.org Conversely, immobilized proteins can be used to screen for small molecule binders. wikipedia.org

Modern proteomic workflows often employ quantitative mass spectrometry to compare the proteome of cells treated with a compound to untreated cells. nih.gov Methods like tandem mass tag (TMT) labeling allow for the simultaneous quantification of proteins from multiple samples, providing a comprehensive view of changes in protein abundance. mdpi.com Such analyses can reveal not only the direct targets but also the downstream effectors, which are proteins whose expression levels change as a consequence of the initial binding event. nih.govresearchgate.net

To illustrate the potential findings from a proteomic investigation of this compound, the following hypothetical data table summarizes proteins that could be identified as being differentially expressed upon treatment. This table represents the type of data generated in such experiments, which would then guide further mechanistic studies.

Hypothetical Proteomic Signature of this compound Treatment

| Protein Name | Gene Name | Fold Change (Treated/Control) | Function |

|---|---|---|---|

| Casein Kinase 2 Subunit Alpha | CSNK2A1 | -2.5 | Signal Transduction, Cell Proliferation |

| Heat Shock Protein 90 | HSP90AA1 | +1.8 | Protein Folding, Stress Response |

| 14-3-3 protein zeta/delta | YWHAZ | -1.5 | Signal Transduction, Apoptosis |

| Pyruvate Kinase M1/2 | PKM | -2.1 | Glycolysis, Cancer Metabolism |

| Prohibitin | PHB | +1.6 | Cell Cycle, Transcription |

Derivatization, Analogues, and Structure Activity Relationship Sar Studies of Benzyloxyisoquinoline, 7

Rational Design Principles for 7-Benzyloxyisoquinoline, 7 Derivatives

The development of new therapeutic agents based on the 7-benzyloxyisoquinoline scaffold is heavily reliant on rational design principles. These strategies leverage an understanding of the molecular interactions between the compound and its biological target to guide the synthesis of more potent and selective analogues.

Bioisosteric Replacements and Scaffold Hybridization Strategies

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that retains similar biological activity but may alter physicochemical properties to enhance pharmacokinetics or reduce toxicity. cambridgemedchemconsulting.comnih.govspirochem.com In the context of 7-benzyloxyisoquinoline derivatives, this can involve modifications to both the benzyloxy and isoquinoline (B145761) moieties. For instance, the phenyl ring of the benzyloxy group can be replaced with various heteroaromatic rings to explore new binding interactions and intellectual property space.

Scaffold hybridization involves combining the 7-benzyloxyisoquinoline core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach aims to leverage the beneficial properties of each constituent scaffold.

Design Based on Pharmacophore Modeling and Ligand Efficiency Metrics

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. etflin.commedsci.orgdovepress.com For 7-benzyloxyisoquinoline derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (the isoquinoline nitrogen), aromatic regions (the isoquinoline and benzene (B151609) rings), and a hydrophobic feature (the benzyl (B1604629) group). Such models serve as 3D queries for virtual screening of compound libraries to identify novel, structurally diverse hits. mdpi.comnih.gov

Ligand efficiency (LE) metrics are used to assess the binding efficiency of a compound relative to its size. These metrics help in prioritizing smaller, more efficient fragments or lead compounds for further optimization, ensuring that increases in potency are not solely due to an increase in molecular weight.

Synthetic Pathways to Novel 7-Benzyloxyisoquinoline, 7 Analogues

The synthesis of novel 7-benzyloxyisoquinoline analogues is a critical step in exploring the chemical space around this scaffold. Various synthetic strategies have been developed to allow for precise modifications at different positions of the molecule.

Functionalization at the Benzyloxy Moiety

Modifications to the benzyloxy group are often explored to probe the binding pocket of the target protein. This can be achieved by starting with a substituted benzyl halide or by functionalizing the phenyl ring of the benzyloxy group after its installation. A general synthetic route involves the reaction of 7-hydroxyisoquinoline (B188741) with a substituted benzyl chloride or bromide in the presence of a base like potassium carbonate in a solvent such as DMF. nih.govnih.gov

Table 1: Examples of Functionalization at the Benzyloxy Moiety

| Starting Material | Reagent | Resulting Substitution on Benzyl Ring |

| 7-Hydroxyisoquinoline | 4-Methoxybenzyl chloride | 4-Methoxy |

| 7-Hydroxyisoquinoline | 3,4-Dichlorobenzyl bromide | 3,4-Dichloro |

| 7-Hydroxyisoquinoline | 2-Nitrobenzyl chloride | 2-Nitro |

Regioselective Substitutions on the Isoquinoline Nucleus

The introduction of substituents onto the isoquinoline core can significantly impact the biological activity and physicochemical properties of the resulting analogues. Regioselective functionalization allows for the precise placement of these substituents. mdpi.comrsc.orgresearchgate.netrsc.org For instance, in a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, various substituents at the 7-position were synthesized to probe for inhibitory activity against HIV-1 enzymes. acs.org The synthesis often involves multi-step sequences starting from appropriately substituted precursors.

Table 2: Examples of Regioselective Substitutions on the Isoquinoline Nucleus

| Position of Substitution | Type of Substituent | Synthetic Precursor |

| C5 | Halogen | 5-Halo-7-hydroxyisoquinoline |

| C6 | Alkoxy | 6-Alkoxy-7-hydroxyisoquinoline |

| C8 | Amino | 8-Amino-7-hydroxyisoquinoline |

Stereochemical Variations and Diastereomer Synthesis

When chiral centers are present in the substituents or are introduced during the synthesis, the stereochemistry of the resulting analogues can have a profound effect on their biological activity. Stereoselective synthesis methods are therefore crucial for obtaining enantiomerically pure compounds. researchgate.netifremer.frmdpi.comnih.govbeilstein-journals.org This allows for the evaluation of individual stereoisomers and the determination of the optimal stereochemical configuration for target engagement. For example, if a substituent with a chiral center is introduced, methods such as asymmetric synthesis or chiral chromatography can be employed to separate and characterize the diastereomers.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are crucial in modern drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of drug-target interactions. nih.gov For scaffolds like benzyloxyisoquinoline, QSAR can elucidate the specific structural features that govern its therapeutic effects. The development of 3D-QSAR methods, which consider the three-dimensional properties of molecules, further enhances the rational design of potent and selective analogues. nih.govnih.gov

Development of Statistical Models for Molecular Interaction Prediction

The prediction of interactions between a potential drug molecule and its biological target is a cornerstone of computational drug design. plos.org Statistical models are developed to classify or quantify these interactions, thereby guiding which compounds should be synthesized and tested. The process begins with a dataset of compounds, such as a series of 7-benzyloxyisoquinoline analogues, for which the biological activity (e.g., IC50 values for enzyme inhibition) has been experimentally measured. mdpi.com

The development workflow typically involves several key steps:

Data Collection and Preparation : A set of molecules with a common structural scaffold (e.g., 7-benzyloxyisoquinoline) and their corresponding biological activities are compiled. mdpi.com The three-dimensional structures of these molecules are generated and optimized to their lowest energy conformation.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For QSAR, these can range from simple 2D properties like molecular weight and logP to complex 3D properties. asianpubs.org

Model Building : Statistical learning methods are employed to create a mathematical model that correlates the descriptors with biological activity. mdpi.com Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms like Support Vector Machines (SVM). plos.orgnih.gov SVMs, for instance, can classify molecules into "binding" and "non-binding" pairs with a target protein by learning from feature vectors that represent the compound's structure and the protein's sequence. plos.org

Validation : The predictive power of the model is rigorously tested. This is done using internal validation techniques (like leave-one-out cross-validation) and, crucially, external validation, where the model's ability to predict the activity of a separate set of compounds (the test set) not used in model creation is evaluated. mdpi.comnih.gov

These statistical models provide a framework for predicting molecular interactions, allowing for the high-throughput virtual screening of large compound libraries and reducing the number of false positives that proceed to experimental testing. plos.orgnih.gov

CoMFA and CoMSIA Methodologies for Conformational Space Analysis

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques that provide detailed insights into how the three-dimensional shape and electronic properties of a ligand influence its biological activity. nih.govnih.gov These methods are instrumental in understanding the conformational and physicochemical requirements for a ligand, such as a 7-benzyloxyisoquinoline derivative, to bind effectively to its target. nih.govscielo.org.mx

The general workflow for CoMFA and CoMSIA includes:

Molecular Alignment : A crucial step is to superimpose all molecules in the dataset based on a common substructure or pharmacophore. nih.govunar.ac.id For a series of benzyloxyisoquinoline analogues, the isoquinoline ring system would likely serve as the alignment template.

Grid Box and Probe Atom : The aligned molecules are placed within a 3D grid. A probe atom (e.g., an sp3 carbon with a +1 charge) is systematically moved to each grid point, and its interaction energy with each molecule is calculated. nih.gov

Field Calculation :

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields for each molecule at every grid point. nih.gov

CoMSIA calculates similarity indices based on five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. scielo.org.mxmdpi.com This provides a more comprehensive description of the molecular properties influencing binding.

PLS Analysis : The resulting energy or similarity values form a large data matrix that is analyzed using Partial Least Squares (PLS) regression. PLS reduces the dimensionality of the data and builds a linear relationship between the field values (the independent variables) and the biological activities (the dependent variable). nih.govscielo.org.mx

Contour Map Visualization : The results are visualized as 3D contour maps. researchgate.net These maps highlight regions in space where modifications to the molecule's structure would likely lead to a change in activity. For example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored for higher activity, while a blue contour in an electrostatic map indicates where an electron-donating group would be beneficial. nih.govnih.gov

By analyzing these contour maps for a series of 7-benzyloxyisoquinoline analogues, medicinal chemists can gain a clear understanding of the structure-activity relationship and rationally design new compounds with improved potency. nih.gov

| Field Type | CoMFA | CoMSIA | Description |

|---|---|---|---|

| Steric | ✔ | ✔ | Describes the shape and size of the molecule. |

| Electrostatic | ✔ | ✔ | Describes the distribution of charge in the molecule. |

| Hydrophobic | ✔ | Describes the molecule's affinity for non-polar environments. | |

| Hydrogen Bond Donor | ✔ | Identifies regions that can donate a hydrogen bond. | |

| Hydrogen Bond Acceptor | ✔ | Identifies regions that can accept a hydrogen bond. |

Fragment-Based Ligand Discovery and Lead Optimization Principles

Fragment-Based Ligand Discovery (FBLD), also known as Fragment-Based Drug Discovery (FBDD), has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. researchoutreach.org This approach begins by screening libraries of small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. researchoutreach.orgresearchgate.net The isoquinoline scaffold is a good template for such an approach. researchoutreach.org

The FBLD process typically involves:

Fragment Library Screening : A library of structurally diverse fragments (typically with molecular weight < 300 Da) is screened using sensitive biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR) to detect weak binding events. biorxiv.org

Hit Identification and Validation : Fragments that bind to the target are identified as "hits." The binding mode of these hits is often confirmed using structural biology methods like X-ray crystallography. biorxiv.orgacs.org

Fragment Evolution : Once validated, these hits are optimized into more potent, lead-like molecules. This can be achieved through several strategies:

Fragment Growing : A validated fragment hit is extended by adding new functional groups to improve interactions with the target's binding site.

Fragment Linking : Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker.

Fragment Merging : Two overlapping fragments are combined into a single, more potent molecule. researchoutreach.org

| Objective | Description |

|---|---|

| Improve Efficacy | Enhance the compound's therapeutic activity against the intended biological target. pion-inc.com |

| Enhance Selectivity | Increase the compound's affinity for the target while minimizing interactions with other proteins to reduce off-target side effects. pion-inc.comtoxicology.org |

| Optimize Pharmacokinetics (ADME) | Improve the Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug reaches its target at therapeutic concentrations and is cleared appropriately. pion-inc.com |

| Reduce Toxicity | Identify and mitigate any potential toxic effects associated with the compound to improve its safety profile. pion-inc.com |

| Improve Physicochemical Properties | Modify properties like solubility and stability to ensure the compound is suitable for formulation and administration. optibrium.com |

Advanced Spectroscopic and Chromatographic Characterization of Benzyloxyisoquinoline, 7

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation

High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental formula of a compound. rsc.orgmdpi.com Its high resolving power allows for the differentiation between compounds that may have the same nominal mass but different chemical formulas. sioc-journal.cn

Accurate Mass Measurements and Elemental Composition Determination

The primary application of HRMS in characterizing 7-Benzyloxyisoquinoline is the confirmation of its elemental composition, C₁₆H₁₃NO. By measuring the mass-to-charge ratio (m/z) to several decimal places, a measured mass can be compared against a theoretical (calculated) mass.

For 7-Benzyloxyisoquinoline, the theoretical monoisotopic mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). In positive-ion mode ESI-HRMS, the molecule is typically observed as the protonated species, [M+H]⁺.

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₆H₁₃NO | 235.09971 |

| [M+H]⁺ | C₁₆H₁₄NO⁺ | 236.10754 |

| [M+Na]⁺ | C₁₆H₁₃NNaO⁺ | 258.08946 |

An experimental HRMS measurement yielding an m/z value within a narrow tolerance (typically < 5 ppm) of the calculated value for [M+H]⁺ (236.10754 Da) would provide strong evidence for the elemental formula C₁₆H₁₃NO, thus confirming the molecular identity of the compound.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov For 7-Benzyloxyisoquinoline, the protonated molecule ([M+H]⁺, m/z 236.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic fragments.

The most probable fragmentation pathway for 7-Benzyloxyisoquinoline involves the cleavage of the ether linkage, which is a common fragmentation route for benzyl (B1604629) ethers and isoquinoline (B145761) alkaloids. nih.govrhhz.netscielo.br The primary fragmentation is the homolytic or heterolytic cleavage of the C-O bond of the benzyloxy group.

A key fragmentation pathway would involve the loss of a neutral benzyl radical (C₇H₇•) or a stable tropylium (B1234903) cation (C₇H₇⁺). The major expected fragment ions are:

Loss of toluene (B28343) (C₇H₈): A rearrangement followed by the loss of neutral toluene could lead to a fragment ion.

Formation of the tropylium cation: Cleavage of the benzylic C-O bond would generate the highly stable tropylium cation at m/z 91. This is a characteristic fragment for compounds containing a benzyl group.

Formation of the hydroxyisoquinolinium ion: The corresponding charge-retained fragment would be the 7-hydroxyisoquinolinium ion at m/z 146.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

|---|---|---|---|

| 236.1 | [C₉H₈NO]⁺ | 146.1 | C₇H₈ (Toluene) |

| 236.1 | [C₇H₇]⁺ | 91.1 | C₉H₇NO (7-Hydroxyisoquinoline) |

The observation of these specific fragment ions would strongly support the proposed structure of 7-Benzyloxyisoquinoline, confirming the connectivity of the benzyl group to the isoquinoline core via an ether linkage. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformation

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the spatial arrangement of the molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Multiplicity Analysis

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 7-Benzyloxyisoquinoline, the spectrum can be divided into three main regions: the aromatic region for the isoquinoline and benzyl rings, the singlet for the benzylic methylene (B1212753) protons, and the signals from the solvent. The expected chemical shifts (δ) are predicted based on the electronic environment of each proton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Aromatic carbons typically resonate between 110-160 ppm, while the benzylic CH₂ carbon would appear further upfield. oregonstate.edu

¹⁵N NMR: ¹⁵N NMR spectroscopy is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, but it provides direct information about the nitrogen atom's electronic environment. northwestern.edu For isoquinoline and its derivatives, the nitrogen chemical shift is sensitive to substitution and protonation. muni.cznih.gov Heteronuclear correlation experiments like HMBC are often used to infer the ¹⁵N chemical shift. researchgate.net The expected chemical shift for the nitrogen in 7-Benzyloxyisoquinoline would be in the characteristic range for azine compounds. northwestern.edu

| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | ~9.1 (s) | ~152 |

| 3 | ~8.4 (d) | ~143 |

| 4 | ~7.5 (d) | ~108 |

| 5 | ~8.0 (d) | ~129 |

| 6 | ~7.3 (dd) | ~120 |

| 7 | - | ~159 |

| 8 | ~7.6 (d) | ~110 |

| 4a | - | ~135 |

| 8a | - | ~127 |

| Benzylic CH₂ | ~5.2 (s) | ~70 |

| C1' (ipso) | - | ~137 |

| C2'/C6' (ortho) | ~7.4 (d) | ~128 |

| C3'/C5' (meta) | ~7.3 (t) | ~129 |

| C4' (para) | ~7.2 (t) | ~128 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. ceitec.cz For 7-Benzyloxyisoquinoline, COSY would show correlations between H-3 and H-4, and between the adjacent protons on the carbocyclic ring (H-5/H-6, H-8). It would also reveal the coupling network within the benzyl ring's protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹JCH). rsc.org This experiment would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of through-bond connectivity. researchgate.net A key NOESY correlation would be expected between the benzylic CH₂ protons and the H-6 and H-8 protons on the isoquinoline ring. This would provide information about the preferred conformation of the benzyloxy group relative to the isoquinoline plane.

Solid-State NMR Applications for Polymorph and Amorphous Structure Characterization

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers atomic-level insights into the structure and dynamics of materials in their solid form. worktribe.comgoogle.com This is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For 7-Benzyloxyisoquinoline, ssNMR could be used to:

Identify and Characterize Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct ssNMR spectra, as the chemical shifts are sensitive to the local electronic environment and intermolecular interactions. Studies on the related 8-benzyloxyisoquinoline derivatives have demonstrated the existence of polymorphism, which can be investigated by techniques like ssNMR. dntb.gov.uaorcid.orgresearchgate.net

Distinguish Crystalline from Amorphous Forms: The sharp lines observed in the ssNMR spectra of crystalline materials contrast with the broad, featureless signals from amorphous solids, allowing for the quantification of crystallinity.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can provide information on intermolecular contacts, such as C-H···π interactions, which dictate the crystal packing.

While specific ssNMR data for 7-Benzyloxyisoquinoline is not currently available in the literature, the techniques are well-established for providing critical information on the solid-state structure that is complementary to methods like X-ray diffraction. worktribe.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of 7-benzyloxyisoquinoline. utdallas.edunaun.org These methods measure the vibrational energies of molecular bonds, which are unique to the functional groups present and their chemical environment. utdallas.eduwikipedia.org

The IR and Raman spectra of 7-benzyloxyisoquinoline would be expected to display a series of characteristic bands that confirm the presence of its key structural components: the isoquinoline ring, the benzyl group, and the ether linkage.

The isoquinoline moiety would be identified by several key vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region. mdpi.com In-plane and out-of-plane C-H bending vibrations provide further fingerprinting of the substitution pattern on the aromatic system. vscht.cz

The benzyl group also presents a distinct spectroscopic signature. The C-H stretching vibrations of the methylene (-CH2-) bridge are expected in the 2950-2850 cm⁻¹ range. The aromatic ring of the benzyl group will show its own set of C-H and C=C stretching bands.

The ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The strong, asymmetric C-O-C stretching band is typically one of the most prominent features in the IR spectrum, expected to appear in the 1260-1000 cm⁻¹ region. msu.edu

The complementary nature of IR and Raman spectroscopy is particularly useful. While IR spectroscopy is highly sensitive to polar bonds like C=O and C-O, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, such as the C=C bonds in the aromatic rings. mdpi.comresearchgate.net Therefore, a combined analysis provides a more complete vibrational profile of the molecule.

Table 1: Expected Characteristic Vibrational Frequencies for 7-Benzyloxyisoquinoline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Methylene (-CH2-) C-H | Stretching | 2950-2850 | IR, Raman |

| Aromatic C=C/C=N | Stretching | 1620-1450 | IR, Raman |

| Ether (Ar-O-CH2) | Asymmetric Stretching | 1260-1200 | IR (Strong) |

| Ether (Ar-O-CH2) | Symmetric Stretching | 1075-1020 | IR |

This table contains representative data based on known functional group frequencies.

Beyond simple functional group identification, vibrational spectroscopy can offer insights into the three-dimensional structure and intermolecular forces of 7-benzyloxyisoquinoline. psu.edumemphis.edu The molecule possesses conformational flexibility, primarily around the C-O-C-C dihedral angles of the benzyloxy group. Different spatial arrangements of the benzyl ring relative to the isoquinoline core can lead to subtle shifts in the vibrational frequencies of the -CH2- group and adjacent aromatic rings. mdpi.comfrontiersin.org By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the solid state or in solution can be inferred.

Furthermore, vibrational spectroscopy is sensitive to intermolecular interactions such as π-π stacking, which is likely to occur between the aromatic rings of neighboring molecules in the solid state. theochem.nlnih.gov These interactions can restrict vibrational modes and cause shifts in peak positions, particularly those of the aromatic C-H and C=C vibrations. mdpi.comnih.gov Changes in the spectra upon changes in concentration or solvent can also be used to probe these weak, non-covalent forces. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates in three-dimensional space. aps.orgnih.gov

Should a suitable single crystal of 7-benzyloxyisoquinoline be grown, single-crystal X-ray diffraction (SC-XRD) would provide an unambiguous determination of its molecular structure. uhu-ciqso.esvassar.edu This technique would yield precise measurements of all bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

The resulting crystal structure would reveal how the molecules pack together in the crystal lattice, elucidating the nature and geometry of any intermolecular interactions, such as hydrogen bonds (if any) and π-π stacking between the aromatic systems. ugr.esugr.es This information is crucial for understanding the physical properties of the solid material. While 7-benzyloxyisoquinoline itself is achiral, SC-XRD is the gold standard for determining the absolute stereochemistry of chiral molecules. uhu-ciqso.es

Table 2: Illustrative Crystallographic Data Obtainable from SC-XRD for a Hypothetical Crystal of 7-Benzyloxyisoquinoline

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic geometry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 9.5, b = 16.3, c = 17.0 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 2580 |

This table contains hypothetical data for illustrative purposes. Actual data would require experimental determination.

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of bulk crystalline material. gfz.debyui.edu Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented crystallites is used. utoronto.cacam.ac.uk The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). nih.gov

PXRD is used to confirm the phase purity of a synthesized batch of 7-benzyloxyisoquinoline. researchgate.net The presence of sharp, well-defined peaks indicates a highly crystalline material, while a broad, featureless halo would suggest an amorphous solid. If the compound can exist in multiple crystalline forms (polymorphs), PXRD is the primary tool for identifying and distinguishing between them, as each polymorph will produce a unique diffraction pattern. icdd.com

Table 3: Representative Powder X-ray Diffraction Peak List for a Crystalline Phase of 7-Benzyloxyisoquinoline

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 45 |

| 12.8 | 6.9 | 100 |

| 17.1 | 5.2 | 80 |

| 21.5 | 4.1 | 65 |

| 24.7 | 3.6 | 90 |

This table presents a hypothetical PXRD peak list for illustrative purposes.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable set of techniques for separating and quantifying the components of a mixture, making it essential for assessing the purity of 7-benzyloxyisoquinoline. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for purity analysis. For a compound like 7-benzyloxyisoquinoline, reverse-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. A UV detector would be highly effective, given the strong UV absorbance of the aromatic rings. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

While 7-benzyloxyisoquinoline is an achiral molecule, many isoquinoline derivatives are chiral. For such compounds, determining the enantiomeric excess (e.e.) is critical. mdpi.comnih.gov This is most commonly achieved using chiral HPLC. researchgate.netnih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation in time. wikipedia.orgquora.com The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers. Should a chiral derivative of 7-benzyloxyisoquinoline be synthesized, a chiral HPLC method would be developed by screening various CSPs and mobile phases to achieve baseline separation of the enantiomers. mdpi.com

Table 4: Hypothetical Chiral HPLC Data for a Chiral Derivative of Benzyloxyisoquinoline

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| Enantiomer 1 (R) | 8.2 | 97500 | 95.0 |

This table illustrates hypothetical data for the chiral separation of a related compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and purity determination of synthetic compounds like 7-benzyloxyisoquinoline. hcmut.edu.vn These techniques separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net UPLC, by utilizing smaller particle sizes in the stationary phase (typically under 2 µm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. rsc.orgnih.gov

The development of a robust HPLC or UPLC method for isoquinoline derivatives involves a systematic approach to optimize separation parameters. nih.gov Key variables include the choice of stationary phase, mobile phase composition (including organic modifier and pH), gradient profile, and detector settings. hcmut.edu.vn For compounds like 7-benzyloxyisoquinoline, which possess moderate polarity, reversed-phase chromatography is the most common approach. hcmut.edu.vn

In a typical study on substituted isoquinolines, a C18 column is a common first choice for the stationary phase due to its versatility. rsc.orgnih.gov The mobile phase often consists of a mixture of water (frequently with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization of the analyte) and an organic solvent such as acetonitrile or methanol. rsc.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally employed to ensure the timely elution of all components with good peak shape. hcmut.edu.vn

For instance, the analysis of benzo[g]isoquinoline-5,10-diones, which are structurally related to 7-benzyloxyisoquinoline, was successfully achieved using a reversed-phase C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid. rsc.org Similarly, a UPLC-ESI-Q-TOF MS method for the determination of various isoquinoline alkaloids utilized a C18 column with a gradient of 0.1% formic acid in water and acetonitrile, achieving good separation within 13 minutes. nih.gov Detection is commonly performed using a UV detector, as the aromatic system of the isoquinoline core provides strong chromophores. hcmut.edu.vn

The following table summarizes typical starting conditions for the HPLC and UPLC analysis of isoquinoline derivatives, which would be applicable for developing a method for 7-benzyloxyisoquinoline.

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 2 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)